molecular formula C21H18N2O B8239276 (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8239276
M. Wt: 314.4 g/mol
InChI Key: KYXTZWSEJBGNQK-LEWJYISDSA-N
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Description

(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a dihydrooxazole core substituted with diphenyl groups at the 4,5-positions and a pyridin-2-ylmethyl moiety at the 2-position. Key properties include:

  • Molecular formula: C21H18N2O (based on )
  • Molecular weight: 322.39 g/mol
  • CAS number: 2757085-35-9 ()
  • Purity: ≥97% ()
  • Applications: Primarily used as a chiral ligand in asymmetric catalysis, particularly in metal complexes for enantioselective transformations (e.g., CO2 reduction, as suggested by ) .

The stereochemistry at the 4,5-positions (S,R configuration) is critical for its enantioselectivity in catalytic applications. The pyridin-2-ylmethyl group enhances coordination to transition metals, while the diphenyl substituents contribute to steric bulk and chiral induction .

Properties

IUPAC Name

(4S,5R)-4,5-diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)24-19(23-20)15-18-13-7-8-14-22-18/h1-14,20-21H,15H2/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXTZWSEJBGNQK-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)CC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)CC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H18N2O
  • Molecular Weight : 314.38 g/mol
  • CAS Number : 2757085-35-9

Biological Activity Overview

The biological activity of (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has been investigated in various studies focusing on its antifungal, antibacterial, and potential anticancer properties.

Antifungal Activity

Recent studies have indicated that derivatives of 4,5-dihydrooxazole exhibit broad-spectrum antifungal activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole have shown MIC values ranging from 0.03 to 0.5 μg/mL against Candida albicans, and from 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • It demonstrated significant inhibition against various bacterial strains in vitro, suggesting potential as a broad-spectrum antibacterial agent.

The mechanism by which (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring may play a crucial role in interacting with microbial enzymes or receptors.

Case Studies

  • Study on Antifungal Properties :
    • A series of oxazole derivatives were synthesized and tested for antifungal activity. The study highlighted the effectiveness of (4S,5R)-4,5-Diphenyl derivatives in inhibiting fungal growth through specific enzyme targeting .
  • Pharmacokinetic Evaluation :
    • In pharmacokinetic studies using SD rats, a derivative showed favorable absorption and distribution characteristics with a half-life suitable for further development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeMIC Range (μg/mL)Notes
AntifungalCandida albicans0.03 - 0.5Broad-spectrum efficacy
AntifungalCryptococcus neoformans0.25 - 2Effective against resistant strains
AntibacterialVarious bacterial strainsVariesSignificant inhibition observed
PharmacokineticsSD Rats-Suitable absorption and distribution

Comparison with Similar Compounds

Pyridyl-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole Pyridin-2-ylmethyl C21H18N2O 322.39 Chiral ligand for Re/CO2 reduction catalysts; high enantiomeric excess (99% ee)
(4S,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 6-Methylpyridin-2-yl C21H18N2O 322.39 Improved solubility due to methyl group; used in asymmetric catalysis
2-(Pyridin-2-yl)-4,5-dihydrooxazole (pyroxa) Pyridin-2-yl C8H8N2O 148.16 Precursor for Re tricarbonyl complexes; limited steric bulk

Key Differences :

  • The methylene bridge in the target compound (pyridin-2-ylmethyl) enhances flexibility and metal coordination compared to direct pyridyl substitution .
  • Methyl-substituted analogs (e.g., 6-methylpyridin-2-yl) improve solubility but reduce catalytic activity due to steric hindrance .

Trifluoromethyl-Substituted Pyridyl Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
(4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 5-CF3-pyridin-2-yl C21H15F3N2O 368.40 Enhanced electron-withdrawing effects; higher thermal stability
(4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 5-CF3-pyridin-2-yl C21H15F3N2O 368.40 Diastereomer with distinct enantioselectivity in catalysis

Key Differences :

  • Trifluoromethyl groups increase electron deficiency, improving ligand-metal π-backbonding in catalytic systems .
  • Stereochemical variations (e.g., 4S,5R vs. 4S,5S) significantly alter enantioselectivity in asymmetric reactions .

Heterocyclic and Boron-Containing Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
(4S)-2-(Thiophen-3-yl)-4,5-dihydrooxazole Thiophen-3-yl C10H9NOS 191.25 Sulfur-containing analog; used in photoredox catalysis
(4S,5R)-4,5-Diphenyl-1,3,2-oxazaborolidine Boron-incorporated C22H22BNO 327.23 Boron-enhanced Lewis acidity; applied in Diels-Alder reactions

Key Differences :

  • Thiophene-based analogs exhibit red-shifted UV-vis absorption, useful in photochemical applications .
  • Oxazaborolidines leverage boron’s electrophilicity for acid-catalyzed reactions but lack the pyridyl coordination sites present in the target compound .

Stereochemical Variants

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole 6-Phenylpyridin-2-yl C27H22N2O 390.48 Increased aromatic stacking; higher melting point
(4S,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Pyridin-2-yl C20H16N2O 300.35 Reduced steric bulk; lower enantioselectivity in catalysis

Key Differences :

  • Diastereomers (e.g., 4R,5S vs. 4S,5R) show divergent catalytic outcomes due to altered spatial arrangements .
  • Phenyl-substituted pyridyl groups enhance π-π interactions but may hinder substrate access in catalytic pockets .

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